1,3,5-三(吡啶-3-基)苯

描述

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is a solution-processable electron transport / hole blocking layer (ETL / HBL) material used in organic electronics .

Synthesis Analysis

The synthesis method of 1,3,5-Tri(pyridin-3-yl)benzene is complicated and requires organic synthesis technology. A common synthesis method is by first synthesizing the Terphenyl structure, followed by modification of the phenyl and pyridyl groups .Molecular Structure Analysis

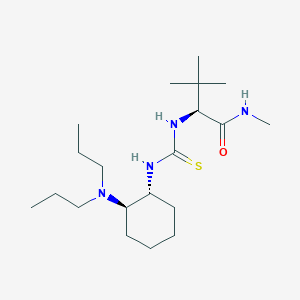

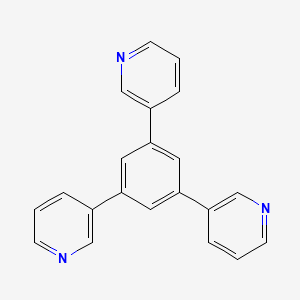

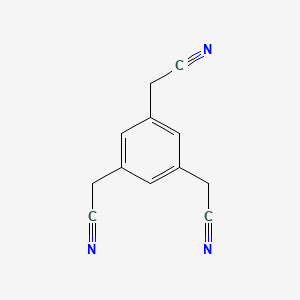

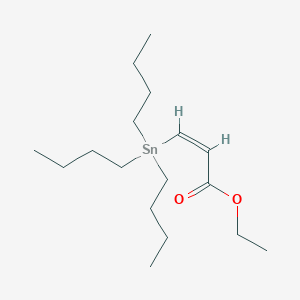

The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions. Its chemical structure contains 3 benzene rings and 2 pyridine rings .Chemical Reactions Analysis

1,3,5-Tri(pyridin-3-yl)benzene is mainly used in organic synthesis for coordination chemistry and the preparation of coordination polymers. It can act as a coordination ligand with transition metal ions to form complexes and prepare polymers through coordination polymerization reactions .Physical And Chemical Properties Analysis

1,3,5-Tri(pyridin-3-yl)benzene is a white solid with a molecular weight of about 606.78g/mol. It has a melting point of about 220-230 ℃ and is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane . Its density is 1.167±0.06 g/cm3 (Predicted), and it has a melting point of >300 °C and a boiling point of 488.6±40.0 °C (Predicted) .科学研究应用

OLED 的电子传输材料

1,3,5-三(吡啶-3-基)苯衍生物已被开发为蓝色磷光有机发光二极管 (OLED) 的电子传输和空穴/激子阻挡材料。这些材料表现出高电子迁移率和高三重态能级,这对于 OLED 的效率和稳定性至关重要。吡啶环中氮原子位置的修饰已被证明会显著影响其电子性质,进而影响 OLED 的性能 (Su 等人,2009)。

金属有机框架 (MOF)

1,3,5-三[4-(吡啶-4-基)苯基]苯分子与铜原子的自组装导致形成具有独特拓扑结构(例如半正则晶格)的金属有机框架 (MOF)。这些 MOF 表现出局部十二边形对称性,其特点是热力学性质稳定。设计具有新拓扑结构的 MOF 非常重要,因为它为新特性和功能(包括催化、储气和分离过程)开辟了可能性 (Yan 等人,2017)。

双光子吸收性质

已经合成出基于 1,3,5-三(吡啶-3-基)苯的新型 π 共轭树状荧光团,该荧光团含有苯乙烯基吡啶基部分,并显示出显着的双光子吸收特性。这些特性有利于双光子光聚合、光限制和双光子荧光显微镜等应用 (Yan 等人,2007)。

超分子组装

已经探索了 1,3,5-三(吡啶-3-基)苯衍生物与大环卟啉六聚体形成超分子组装体的能力。这些组装体通过顶端吡啶环与 Zn(II) 离子的配位形成,从而形成具有高结合常数的结构。此类组装体在催化、传感和分子电子学中具有潜在的应用 (Rucareanu 等人,2001)。

作用机制

Target of Action

The primary target of 1,3,5-Tri(pyridin-3-yl)benzene, also known as TmPyPB, is the electron transport layer (ETL) and hole-blocking layer (HBL) in organic electronic devices . These layers are crucial for the operation of devices such as OLEDs, OPV, and perovskite solar cells .

Mode of Action

TmPyPB interacts with its targets by facilitating electron transport and blocking holes . It possesses a low-lying HOMO (highest occupied molecular orbital), a high triplet energy level, and electron-deficient pyridine groups . These properties enable TmPyPB to effectively transport electrons while preventing the flow of holes, thus enhancing the efficiency of electronic devices .

Biochemical Pathways

In the context of organic electronic devices, the biochemical pathways are replaced by electronic pathways. TmPyPB affects the electron transport and hole-blocking pathways, leading to improved device performance .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound within a biological system, in the case of TmPyPB, it’s more relevant to discuss its physical properties. TmPyPB has a molecular weight of 537.65 g/mol and is soluble in common organic solvents . It has a melting point range of 195 - 200 °C .

Result of Action

The result of TmPyPB’s action is the enhanced performance of organic electronic devices. For instance, when blended with a hole-transporting material such as TCTA, TmPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .

Action Environment

The action of TmPyPB can be influenced by environmental factors. It is relatively stable under normal conditions, but should avoid prolonged exposure to light and high temperatures . These factors can affect the compound’s action, efficacy, and stability in the context of its use in organic electronic devices .

安全和危害

未来方向

1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications. It can be used as a building block or donor material in the active layer of Organic photovoltaics (OPV) devices .

Relevant Papers

- “Pyridine-based electron transporting materials for highly efficient organic solar cells” discusses the effect of organic electron transporting layers (ETLs) on organic solar cells (OSCs) and demonstrates that the compound TmPyPB is a promising material as an ETL in OSCs .

- “TmPyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene” was used in the high-impact paper "Rivers of Light—Ternary Exciplex Blends for High Efficiency Solution-Processed Red Phosphorescent Organic Light Emitting Diodes" .

- “Structure–Property Relationship of Pyridine‐Containing Triphenyl” discusses the derivatives of 1,3,5-Tri(pyridin-3-yl)benzene and their use in iridium (III) bis (4,6‐ (di‐fluorophenyl)pyridinato‐N,C2′)picolinate (FIrpic)‐based blue phosphorescent organic light‐emitting devices .

属性

IUPAC Name |

3-(3,5-dipyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUDGFWPWKPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261940 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872277-48-0 | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872277-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)